4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
Beschreibung
4-{1-[(4-Chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a benzimidazole derivative characterized by a 1,3-benzimidazole core substituted with a (4-chlorobenzyl)oxy group at the 1-position and a phenyl methyl ether moiety at the 2-position. This compound shares structural similarities with several pharmacologically active benzimidazoles, which are known for their roles in medicinal chemistry, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-18-12-8-16(9-13-18)21-23-19-4-2-3-5-20(19)24(21)26-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFDELSFKXFTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzimidazole moiety and a chlorobenzyl ether group, which contribute to its biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.
- Molecular Formula : C21H17ClN2O2
- Molecular Weight : 364.83 g/mol
- CAS Number : 339009-75-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to ensure high yield and purity. The process often includes:
- Formation of the benzimidazole core.
- Introduction of the chlorobenzyl ether group.
- Methylation to yield the final product.
Biological Activity Overview
Research indicates that compounds similar to 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether exhibit various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Benzimidazole derivatives have been widely studied for their antimicrobial properties. A comparative analysis of similar compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Compound N1 | 1.27 µM | Antibacterial |
| Compound N8 | 1.43 µM | Antibacterial |
| Compound N22 | 2.60 µM | Antifungal |
The above data highlight the effectiveness of certain benzimidazole derivatives in combating microbial infections, underscoring the potential of 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether as a lead compound for further development.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have also been extensively documented. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound N9 | 5.85 | HCT116 (Colorectal) |
| Compound N18 | 4.53 | HCT116 (Colorectal) |
| 5-FU | 9.99 | HCT116 (Standard Drug) |
These findings indicate that some derivatives are more potent than established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting that 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether could be a promising candidate for cancer treatment.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential and safety profile. Interaction studies reveal that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its biological activity.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been applied to assess the relationship between molecular structure and biological activity for benzimidazole derivatives. These studies help in predicting the efficacy of new compounds based on their structural features.
Case Studies
Recent research has focused on synthesizing new benzimidazole derivatives with enhanced biological activities:
- Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various pathogens, showing promising results against resistant strains.
- Anticancer Screening : New compounds were evaluated for their cytotoxicity against multiple cancer cell lines, with several exhibiting IC50 values lower than traditional chemotherapy drugs.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-Withdrawing Groups : Replacement of the 4-chlorobenzyl group with a 3-trifluoromethylbenzyl () increases molecular weight and electron-withdrawing effects, which may enhance pesticidal activity .
- Hydrogen Bonding: Hydroxy and methoxy substituents () improve crystalline packing and solubility, as seen in the monoclinic P21/c structure .
- Biological Activity : Piperazine-containing analogs () exhibit dopamine receptor binding, whereas thioether derivatives () may interact with metal ions or enzymes via sulfur coordination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
